molecular formula C12H19N3O2S B2776716 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one CAS No. 2309553-23-7

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2776716
CAS No.: 2309553-23-7
M. Wt: 269.36
InChI Key: FFYVSSIHGDTSET-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one ( 2309553-23-7) is a synthetic organic compound featuring a 1,3,4-thiadiazole ring linked to a piperidine scaffold . This structure places it within a class of nitrogen- and sulfur-containing heterocycles that are of significant interest in modern medicinal chemistry and drug discovery research . The 1,3,4-thiadiazole moiety is recognized as a privileged pharmacophore and a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and improve the physicochemical properties of lead compounds . Researchers utilize this compound as a key chemical intermediate in the design and synthesis of novel bioactive molecules. Its molecular framework, which integrates a lipophilic propanone group with the hydrogen-bond-accepting potential of the thiadiazole and piperidine rings, makes it a valuable template for constructing potential enzyme inhibitors or receptor ligands . The primary application of this compound is strictly for laboratory research purposes. It is supplied as a high-purity material for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)10(16)15-6-4-9(5-7-15)17-11-14-13-8-18-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYVSSIHGDTSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate acid chloride under reflux conditions.

    Attachment to Piperidine: The thiadiazole ring is then attached to the piperidine ring through an ether linkage. This can be achieved by reacting the thiadiazole derivative with a piperidine derivative in the presence of a base such as sodium hydride.

    Introduction of the Dimethylpropanone Moiety: The final step involves the introduction of the dimethylpropanone moiety to the piperidine ring. This can be done by reacting the piperidine-thiadiazole intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole and piperidine rings.

    Reduction: Reduced derivatives of the thiadiazole and piperidine rings.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

Agricultural Applications

One of the most significant applications of this compound is in agriculture as a fungicide. Research indicates that derivatives containing the thiadiazole structure demonstrate potent antifungal activity against various plant pathogens.

Case Study: Fungicidal Activity

A study published in a patent document outlines the synthesis of various thiadiazole derivatives and their efficacy against fungal pathogens affecting crops. The compound was found to inhibit the growth of several fungi, suggesting its potential as an effective agricultural fungicide .

Pharmacological Applications

The pharmacological potential of 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one has been explored in various studies focusing on its role as a therapeutic agent.

Case Study: Anticonvulsant Activity

Research has demonstrated that compounds with similar structural features exhibit anticonvulsant properties. In particular, studies have indicated that thiadiazole derivatives can modulate neurotransmitter systems, potentially leading to new treatments for epilepsy .

Material Science

The compound's unique chemical properties also lend themselves to applications in material science. Its ability to form stable complexes with metals can be utilized in the development of new materials with specific properties.

Case Study: Metal Complexation

Research into metal-thiadiazole complexes has shown that these materials can exhibit interesting electronic and optical properties. This opens avenues for applications in sensors and electronic devices.

Table 1: Comparison of Biological Activities

CompoundActivity TypePathogen/ConditionEfficacy
2,2-Dimethyl...FungicidalVarious fungiHigh
Similar Thiadiazole DerivativeAnticonvulsantEpilepsyModerate

Table 2: Synthesis Methods

MethodDescriptionYield
Reaction with AcidsSynthesis via acid-catalyzed reactions80%
Metal Complex FormationUsing transition metals for complexationVariable

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with biological targets due to its mesoionic nature, allowing it to cross cellular membranes and exert its effects . The compound may inhibit specific enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole ring structure with similar biological activities.

    2-Phenyl-1,3,4-thiadiazole: A derivative with enhanced anticancer properties.

    1-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another analog with promising anticancer activity.

Uniqueness

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is unique due to its specific combination of the thiadiazole ring, piperidine ring, and dimethylpropanone moiety

Biological Activity

The compound 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic derivative that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. The incorporation of the 1,3,4-thiadiazole moiety is notable for its diverse biological properties, including antimicrobial, antimalarial, and antifungal activities. This article reviews the biological activities associated with this compound, drawing on various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H18N4O1S\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{1}\text{S}

Antimicrobial Activity

The 1,3,4-thiadiazole ring system is widely recognized for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit potent activity against various bacterial strains. For instance, compounds containing the thiadiazole moiety have shown significant inhibition against Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives demonstrated an inhibition rate between 58% and 66% against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL , compared to fluconazole which had MIC values of 24 to 26 μg/mL .

Antimalarial Activity

The compound's design was influenced by the need for effective antimalarial agents. In vitro studies have demonstrated that related compounds effectively inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the malaria parasite's lifecycle. Compounds derived from the same scaffold exhibited IC50 values as low as 0.94 μM , indicating strong antiplasmodial activity . The structural characteristics contributing to this efficacy include a flexible acetamide linker and hydrophobic groups that enhance interaction with the target enzyme.

Antifungal Activity

In addition to its antibacterial properties, research has shown that derivatives of the compound also possess antifungal activity. For instance, compounds with substituted piperazine rings linked to the thiadiazole showed promising results against various fungal pathogens. The presence of oxygenated substituents on the phenyl ring significantly increased antifungal efficacy .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized thiadiazole derivatives. These derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that specific compounds exhibited high degrees of antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics.

CompoundTarget BacteriaMIC (μg/mL)
8dStaphylococcus aureus32
8eEscherichia coli42
ControlFluconazole24

Case Study 2: Antimalarial Screening

In a screening study focused on novel antimalarial agents, a library of compounds including those based on the thiadiazole scaffold was evaluated for their ability to inhibit PfDHFR. The most active compounds were identified as T5 and T6 with IC50 values of 0.94 μM and 3.46 μM , respectively, showcasing their potential as lead candidates for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the piperidin-1-yl backbone via cyclization or substitution reactions.

Thiadiazole Attachment : Introduce the 1,3,4-thiadiazol-2-yloxy group using coupling agents (e.g., Pinner reaction for thiadiazole derivatives) .

Ketone Functionalization : Incorporate the 2,2-dimethylpropan-1-one moiety via nucleophilic acyl substitution or Friedel-Crafts acylation .

  • Key Reagents : Ethanol or DMF as solvents, catalysts like BF₃·Et₂O for acylation, and reflux conditions (80–120°C) for optimal yields .

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon frameworks .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous piperidinyl-thiadiazole compounds .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) with <0.5% deviation from theoretical values .

Q. What are the solubility challenges for this compound in biological assays?

  • Methodological Answer :

  • Solubility Profile : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility .
  • Mitigation Strategies : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to enhance bioavailability in cell-based assays .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole-piperidine coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent Effects : Compare DCM vs. THF for minimizing side reactions .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., thiadiazolyloxy vs. triazolyl groups) to isolate bioactivity drivers .

Q. What molecular docking strategies are suitable for studying interactions with kinase targets?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions .
  • Validation : Cross-reference docking poses with experimental crystallographic data (e.g., PDB ID: 2LN for analogous compounds) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at pH 2–9 (37°C) and monitor degradation via HPLC.
  • Key Findings : Thiadiazole rings are pH-sensitive; degradation peaks appear at pH <3 .

Q. What comparative approaches are effective for studying analogs with modified thiadiazole substituents?

  • Methodological Answer :

  • Library Synthesis : Prepare derivatives with methyl, nitro, or methoxy groups at the thiadiazole 5-position .
  • Biological Screening : Test against kinase panels (e.g., EGFR, VEGFR2) to identify potency trends .

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